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molecular formula C8H9FN2 B8466205 5-Fluoro-6-isopropenyl-pyridin-2-ylamine CAS No. 1446793-51-6

5-Fluoro-6-isopropenyl-pyridin-2-ylamine

Cat. No. B8466205
M. Wt: 152.17 g/mol
InChI Key: IENZMJOMBKKKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901124B2

Procedure details

To a solution 6-bromo-5-fluoro-pyridin-2-ylamine (850 mg, 4.45 mmol) in dimethylacetamide (13.5 mL) was added 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (1.09 mL, 5.79 mmol), palladium tetrakis(triphenylphosphine) (514 mg, 445 μmol) and tribasic potassium phosphate (1.89 g, 8.9 mmol) in water (4 mL, 223 mmol). The mixture was sealed in a microwave vial and heated at 150° C. in a microwave for 15 min. Upon cooling, the mixture was diluted with EtOAc, washed with water and brine, concentrated on to silica gel, and chromatographed (20% to 100% EtOAc in hexanes) to give 5-fluoro-6-isopropenyl-pyridin-2-ylamine contaminated with catalyst-derived impurities (−800 mg) that was used directly in the next step without further purification.
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
514 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[F:9].[CH3:10][C:11]1(C)[C:15](C)(C)OB(C(C)=C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>CC(N(C)C)=O.CCOC(C)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[F:9][C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[N:7][C:2]=1[C:11]([CH3:15])=[CH2:10] |f:2.3.4.5,9.10.11.12.13|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
BrC1=C(C=CC(=N1)N)F
Name
Quantity
1.09 mL
Type
reactant
Smiles
CC1(OB(OC1(C)C)C(=C)C)C
Name
potassium phosphate
Quantity
1.89 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
13.5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
514 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed in a microwave vial
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
WASH
Type
WASH
Details
washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on to silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (20% to 100% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1C(=C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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